molecular formula C13H19N5O2S2 B071480 Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester CAS No. 180301-42-2

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester

Cat. No. B071480
M. Wt: 341.5 g/mol
InChI Key: WHYUBHKOVOCYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester, also known as 8-thioxanthine, is a purine analog that has been extensively studied in scientific research. It is a potent inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid.

Mechanism Of Action

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne reduces the production of uric acid, which can help to prevent gout attacks. In addition, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been shown to have antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to modulate the immune system, which can have potential therapeutic applications in autoimmune diseases and cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne have been extensively studied. It has been shown to reduce the levels of uric acid in the blood, which can help to prevent gout attacks. In addition, it has been shown to have antioxidant effects, which can help to protect cells from oxidative damage. It has also been shown to modulate the immune system, which can have potential therapeutic applications in autoimmune diseases and cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne in lab experiments is its well-established synthesis method and its potency as an inhibitor of xanthine oxidase. However, one limitation is that it can be difficult to obtain pure Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne, as it can be prone to oxidation and degradation. In addition, it may have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. Further research is needed to determine the mechanisms underlying this effect and to identify potential therapeutic applications. Another area of interest is its potential use in autoimmune diseases, as it has been shown to modulate the immune system. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne, including its metabolism, distribution, and excretion in the body.

Synthesis Methods

The synthesis of Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne involves the reaction of diethyl carbamodithioate with 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purine-8-carboxylic acid, followed by esterification with ethanol. The resulting compound is then purified by recrystallization. This synthesis method has been well-established and is widely used in scientific research.

Scientific Research Applications

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied as a potential treatment for gout, a condition caused by the accumulation of uric acid crystals in the joints. In addition, Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl esterne has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.

properties

CAS RN

180301-42-2

Product Name

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-trimethyl-1H-purin-8-yl ester

Molecular Formula

C13H19N5O2S2

Molecular Weight

341.5 g/mol

IUPAC Name

(1,3,7-trimethyl-2,6-dioxopurin-8-yl) N,N-diethylcarbamodithioate

InChI

InChI=1S/C13H19N5O2S2/c1-6-18(7-2)13(21)22-11-14-9-8(15(11)3)10(19)17(5)12(20)16(9)4/h6-7H2,1-5H3

InChI Key

WHYUBHKOVOCYJI-UHFFFAOYSA-N

SMILES

CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Canonical SMILES

CCN(CC)C(=S)SC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C

Other CAS RN

180301-42-2

synonyms

Carbamodithioic acid, diethyl-, 2,3,6,7-tetrahydro-2,6-dioxo-1,3,7-tri methyl-1H-purin-8-yl ester

Origin of Product

United States

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